Indeno(1,2,3-cd)pyrene

Toxicology Risk Assessment Regulatory Compliance

Indeno(1,2,3-cd)pyrene (CAS 193-39-5) is a six-ring EPA priority PAH essential for forensic source apportionment via its unique IP/(IP+B[ghi]P) diagnostic ratio. Its AhR potency (TEF: 0.017–0.232) and distinct phytoremediation kinetics (>50% degradation vs. 20–30% for BaP) preclude generic substitution. For EPA 610, ISO 17025 compliance, and accurate TEF-weighted risk assessment, only certified reference material ensures data integrity. Procure neat analytical standard or accredited solution.

Molecular Formula C22H12
Molecular Weight 276.3 g/mol
CAS No. 193-39-5
Cat. No. B138397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno(1,2,3-cd)pyrene
CAS193-39-5
Synonyms1,10-(1,2-Phenylene)pyrene;  1,10-(o-Phenylene)pyrene;  Indeno(1,2,3-cd)pyrene; 
Molecular FormulaC22H12
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3
InChIInChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H
InChIKeySXQBHARYMNFBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 6.9X10-4 umol/L (1.9X10-4 mg/L) at 25 °C
In water, 6.2X10-2 mg/L at 20 °C
Soluble in organic solvents.
Solubility in water: none

Indeno(1,2,3-cd)pyrene (CAS 193-39-5): Procurement-Relevant Physicochemical and Regulatory Baseline for the Six-Ring EPA Priority PAH


Indeno(1,2,3-cd)pyrene (CAS 193-39-5), molecular formula C₂₂H₁₂ and formula weight 276.3 g/mol, is a high-molecular-weight (HMW) polycyclic aromatic hydrocarbon (PAH) consisting of six fused aromatic rings [1]. It is formally designated as one of the 16 U.S. EPA priority pollutant PAHs and is included on the EU list of PAHs recommended for monitoring [2]. The compound exists as a solid at ambient temperature with a melting point of approximately 160–164 °C and a boiling point near 536 °C . Its physicochemical profile is characterized by extremely low aqueous solubility (0.062 mg/L at 20 °C; 62 µg/L as reported by Sims et al., 1988), very low vapor pressure (1.01 × 10⁻¹⁰ mmHg at 25 °C), and high lipophilicity (log Kow range: 5.97–6.6), which collectively govern its environmental partitioning behavior and analytical handling requirements [3][4].

Indeno(1,2,3-cd)pyrene (CAS 193-39-5): Why In-Class HMW PAH Substitution Compromises Analytical, Toxicological, and Environmental Fate Data Integrity


Within the EPA 16 priority PAH list, high-molecular-weight (HMW) congeners such as benzo[a]pyrene, benzo[ghi]perylene, and dibenzo[a,h]anthracene share broad structural similarities with indeno(1,2,3-cd)pyrene; however, substitution among these compounds is scientifically indefensible due to divergent quantitative profiles in receptor-mediated potency, environmental degradation kinetics, and source-specific emission ratios. Indeno(1,2,3-cd)pyrene exhibits a distinct AhR induction potency rank and a well-defined TEF range (0.017–0.232) relative to benzo[a]pyrene that differs markedly from other six-ring and five-ring analogs [1][2]. Furthermore, its photolytic and phytoremediation degradation rates are compound-specific, with quantitative differences relative to pyrene, fluoranthene, and other HMW PAHs that directly affect environmental fate modeling outcomes [3]. In source apportionment studies, the diagnostic ratio of indeno(1,2,3-cd)pyrene to benzo[ghi]perylene (IP/(IP + B[ghi]P)) serves as a unique tracer for combustion condensates and petroleum source differentiation that cannot be replicated by substituting alternative PAH markers [4]. These compound-specific quantitative divergences preclude generic interchangeability in any application requiring accurate quantitation, potency calculation, or source identification.

Indeno(1,2,3-cd)pyrene (CAS 193-39-5): Quantitative Differentiation Evidence Versus Priority PAH Comparators for Informed Procurement Decisions


Indeno(1,2,3-cd)pyrene Exhibits Intermediate AhR-Mediated Potency and a Defined TEF Range of 0.017–0.232 Relative to Benzo[a]pyrene, Enabling Calibrated Toxic Equivalency Calculations in Complex PAH Mixtures

Indeno(1,2,3-cd)pyrene demonstrates quantifiable and intermediate aryl hydrocarbon receptor (AhR)-mediated activity relative to other priority PAHs. In a 24-hour in vitro reporter gene (CALUX) assay, the AhR-inducing potency rank order placed indeno(1,2,3-cd)pyrene after benzo[k]fluoranthene, dibenzo[a,h]anthracene, dibenzo[a,k]fluoranthene, dibenzo[a,j]anthracene, and benzo[j]fluoranthene, but ahead of numerous other PAHs including naphtho[2,3-a]pyrene [1]. In a rainbow trout liver cell line (RTL-W1) EROD induction assay, indeno(1,2,3-cd)pyrene ranked fifth in potency among 24 PAHs tested, positioned after benzo[k]fluoranthene, dibenzo[a,i]pyrene, dibenzo[a,h]anthracene, and benzo[a]pyrene, but ahead of benzo[b]fluoranthene, pentacene, benzo[b]anthracene, benzo[b]fluorene, chrysene, benzo[a]anthracene, benzo[e]pyrene, and triphenylene [2]. Its Toxic Equivalency Factor (TEF) relative to benzo[a]pyrene is established within the range of 0.017–0.232, a value that is quantitatively distinct from both higher-potency congeners (e.g., dibenzo[a,h]anthracene: 0.69–5; benzo[a]pyrene: 1.0) and lower-potency congeners (e.g., benzo[ghi]perylene: 0.01–0.03; phenanthrene: 0.001–0.01) [3].

Toxicology Risk Assessment Regulatory Compliance

Indeno(1,2,3-cd)pyrene Demonstrates >50% Phytoremediation Degradation in Contaminated Soil, Exceeding the 20–30% Removal Rates Observed for Benzo[a]pyrene and Benzofluoranthene Isomers

In a controlled phytoremediation study using Medicago sativa (alfalfa) grown in PAH-contaminated soil over a three-month period, indeno(1,2,3-cd)pyrene exhibited a degradation percentage exceeding 50% [1]. This removal rate was substantially higher than that observed for several other high-molecular-weight priority PAHs under identical experimental conditions, including fluorene, benzo[a]anthracene, chrysene, benzo(b+k)fluoranthene, benzo[a]pyrene, and dibenzo(a,i)pyrene, all of which showed degradation percentages limited to the 20–30% range [1]. The total PAH concentration in non-vegetated control pots was 1308 mg/kg, decreasing to 907 mg/kg after three months of Medicago sativa growth, with indeno(1,2,3-cd)pyrene, dibenzo(a,h)anthracene, and benzo(g,h,i)perylene identified as the most effectively degraded compounds in the vegetated treatment [1].

Environmental Remediation Phytoremediation Soil Science

Indeno(1,2,3-cd)pyrene Photolyzes More Rapidly Than Pyrene on Sandy Soil Under UV Irradiation, Establishing Distinct Environmental Persistence Relative to Four-Ring PAH Analogs

Under UV irradiation at 254 nm on sandy soil surfaces, pyrene (Pyr) demonstrated greater resistance to photolysis compared to indeno(1,2,3-cd)pyrene (IP) and fluoranthene (Flt) [1]. While fluoranthene exhibited the fastest decomposition kinetics with a photolysis coefficient of 7.4 × 10⁻³ h⁻¹ and a half-life of 94 hours at 254 nm, the study explicitly identified that pyrene was more photolytically resistant than both indeno(1,2,3-cd)pyrene and fluoranthene [1]. This differential photolytic susceptibility between a six-ring HMW PAH (indeno(1,2,3-cd)pyrene) and a four-ring PAH (pyrene) contradicts the general expectation that higher molecular weight confers universally greater environmental persistence.

Environmental Fate Photodegradation PAH Persistence

Indeno(1,2,3-cd)pyrene to Benzo[ghi]perylene Diagnostic Ratio (IP/(IP + B[ghi]P)) Serves as a Combustion Condensate-Specific Tracer, Functionally Distinct from Fluoranthene/Pyrene and Other PAH Source Ratios

In an analysis of fire condensates and charcoals from vegetation and household burnings, the PAH diagnostic ratio of indeno(1,2,3-cd)pyrene to benzo[ghi]perylene, expressed as IP/(IP + B[ghi]P), was found to be diagnostic specifically for combustion condensates, and importantly, independent of fuel type (grass, softwood, or hardwood) [1]. This source-specific behavior contrasts with other diagnostic PAH ratios, such as the dimethylphenanthrene isomer ratio (1,7 + 2,6|3,5)/(1,2 + 1,7 + 2,6|3,5), which exhibited fuel-type specificity that enabled separation of hardwood (0.2–0.6), grass (0.6–0.9), and softwood (<0.9) sources [1]. The IP/(IP + B[ghi]P) ratio thus provides a unique, condensate-focused tracer signal that is not redundant with either the fluoranthene/pyrene (Flua/(Flua + Py)) ratio or other commonly employed PAH source apportionment metrics.

Source Apportionment Environmental Forensics Combustion Chemistry

Indeno(1,2,3-cd)pyrene is Quantitatively Enriched in Gasoline Vehicle Particulate Emissions Relative to Diesel Emissions, Enabling Fuel-Type Source Discrimination in Receptor Modeling

Gasoline vehicles, regardless of whether classified as low or high emitters, emit greater relative amounts of high molecular-weight particulate PAHs—including benzo(b+j+k)fluoranthene, benzo[ghi]perylene, indeno(1,2,3-cd)pyrene, and coronene—compared to diesel vehicles [1]. This emission profile difference is mechanistically linked to the presence of these HMW PAHs in used gasoline motor oil, whereas they are absent from fresh oil and from diesel engine oil [1]. In contrast, diesel emissions contain higher proportions of lower molecular weight PAHs including dimethylnaphthalenes, methyl- and dimethylphenanthrenes, and methylfluorenes [1]. This quantitative divergence establishes indeno(1,2,3-cd)pyrene as a key molecular marker for gasoline-derived particulate matter in complex urban aerosol mixtures.

Source Apportionment Air Quality Monitoring Emission Profiling

Indeno(1,2,3-cd)pyrene is Mandated as a Distinct Analytical Component in EPA Method 610 and EPA 16 Priority PAH Standard Mixtures, Requiring Discrete Calibration Rather Than Surrogate Quantification

Indeno(1,2,3-cd)pyrene is explicitly enumerated as a required analyte in certified EPA 16 priority PAH standard solutions used for EPA Method 610 compliance, alongside 15 other PAHs including naphthalene, acenaphthylene, acenaphthene, fluorene, phenanthrene, anthracene, fluoranthene, pyrene, benz[a]anthracene, chrysene, benzo[b]fluoranthene, benzo[k]fluoranthene, benzo[a]pyrene, dibenzo[a,h]anthracene, and benzo[ghi]perylene . These multi-component analytical standards are supplied at defined concentrations (typically 10 µg/mL or 0.2 mg/mL per component) in acetonitrile or cyclohexane, with suitability verified for both HPLC and GC techniques . The regulatory framework mandates discrete calibration and quantification of indeno(1,2,3-cd)pyrene rather than permitting surrogate quantification via response factors derived from other PAH congeners .

Analytical Chemistry Regulatory Compliance Environmental Monitoring

Indeno(1,2,3-cd)pyrene (CAS 193-39-5): Priority Application Scenarios Where Authentic Reference Material Procurement is Scientifically Mandated


EPA Method 610 and Regulatory Environmental Monitoring of Priority PAHs in Water, Soil, and Sediment Matrices

Indeno(1,2,3-cd)pyrene is a mandatory analyte in EPA Method 610 and related regulatory frameworks for polynuclear aromatic hydrocarbon determination in environmental samples. Certified analytical reference standards containing indeno(1,2,3-cd)pyrene at defined concentrations (e.g., 10 µg/mL in acetonitrile or 0.2 mg/mL in cyclohexane) are required for instrument calibration, method validation, and quality control in HPLC and GC analyses of water, wastewater, soil, sediment, and hazardous waste samples . The compound's inclusion as a discrete component in 16-PAH standard mixtures—alongside benzo[a]pyrene, benzo[ghi]perylene, dibenzo[a,h]anthracene, and others—reflects its regulatory designation as a U.S. EPA priority pollutant and its inclusion on the EU list of PAHs recommended for monitoring [1]. Procurement of authentic, certified reference material is non-negotiable for laboratories seeking ISO/IEC 17025 accreditation or EPA compliance in environmental PAH analysis.

Toxic Equivalency Factor (TEF)-Based Carcinogenic Risk Assessment of Complex PAH Mixtures in Air, Soil, and Food Matrices

In quantitative risk assessment frameworks that employ Toxic Equivalency Factors (TEFs) to estimate benzo[a]pyrene-equivalent carcinogenic potency of PAH mixtures, accurate quantification of indeno(1,2,3-cd)pyrene is essential due to its defined TEF range of 0.017–0.232 relative to benzo[a]pyrene . This TEF value is quantitatively distinct from other co-occurring HMW PAHs—including dibenzo[a,h]anthracene (0.69–5), benzo[k]fluoranthene (0.03–0.1), and benzo[ghi]perylene (0.01–0.03)—meaning that substitution or misidentification would produce systematic bias in total toxic equivalency calculations . The compound's intermediate AhR-mediated potency, confirmed across multiple in vitro assay platforms including the CALUX reporter gene assay and RTL-W1 EROD induction assay, further supports its distinct toxicological profile relative to both more potent and less potent PAH congeners [1][2]. Procurement of authentic indeno(1,2,3-cd)pyrene reference material is mandatory for accurate TEF-weighted risk characterization.

Environmental Forensics and Source Apportionment Using Diagnostic PAH Ratios for Combustion Condensate and Vehicle Emission Source Tracking

Indeno(1,2,3-cd)pyrene serves as a critical molecular marker in environmental forensic investigations that employ diagnostic PAH ratios to discriminate among pyrogenic, petrogenic, and vehicle-specific emission sources. The IP/(IP + B[ghi]P) ratio (indeno(1,2,3-cd)pyrene to benzo[ghi]perylene) has been validated as a diagnostic tracer for combustion condensates that remains independent of fuel type (grass, softwood, hardwood), providing source information that is non-redundant with other ratios such as fluoranthene/pyrene or dimethylphenanthrene isomers . Additionally, indeno(1,2,3-cd)pyrene is quantitatively enriched in gasoline vehicle particulate emissions relative to diesel exhaust, establishing it as a gasoline-specific marker in urban aerosol receptor modeling studies . For source apportionment analyses requiring accurate attribution of ambient PAH burdens to specific combustion or vehicle sources, procurement of authenticated indeno(1,2,3-cd)pyrene reference material is essential for precise ratio determination.

Phytoremediation and Biodegradation Research on High-Molecular-Weight PAHs in Contaminated Soils and Sediments

Indeno(1,2,3-cd)pyrene exhibits compound-specific degradation kinetics in phytoremediation and biodegradation studies that diverge significantly from other HMW PAHs. In controlled Medicago sativa phytoremediation experiments, indeno(1,2,3-cd)pyrene demonstrated >50% degradation over three months, a removal rate substantially exceeding the 20–30% observed for benzo[a]pyrene, benzo(b+k)fluoranthene, chrysene, and fluorene under identical conditions . This differential susceptibility to plant-microbe mediated degradation indicates that environmental fate models assuming uniform HMW PAH persistence will produce inaccurate predictions. Furthermore, in photolysis studies on sandy soil surfaces, indeno(1,2,3-cd)pyrene was less resistant to UV degradation than pyrene, contrary to the expectation that six-ring PAHs are universally more persistent than four-ring analogs . For researchers investigating PAH remediation strategies or modeling environmental persistence, procurement of authentic indeno(1,2,3-cd)pyrene is required for accurate compound-specific fate and transport assessment.

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